

In-Depth Technical Guide to the Spectroscopic Data of Disodium Mesoxalate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for disodium mesoxalate, a compound of interest in various research and development sectors. Due to its hygroscopic nature, commercially available disodium mesoxalate exists predominantly in its hydrated form, disodium dihydroxymalonate. This document focuses on the spectroscopic characterization of this hydrated species, presenting available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are provided, along with a visualization of the metabolic context of the parent molecule, mesoxalic acid.

Chemical Structure and Properties

Disodium mesoxalate in its anhydrous form possesses a central ketone functional group. However, in aqueous solution and as a commercially available solid, it readily exists as the dihydrate, disodium dihydroxymalonate. This structural transformation is a critical consideration for spectroscopic analysis.

- Anhydrous Form: Disodium mesoxalate
 - Chemical Formula: C₃Na₂O₅



Structure: O=C(COONa)₂

 Hydrated Form: Disodium dihydroxymalonate (also referred to as **Disodium mesoxalate** monohydrate)

Chemical Formula: C₃H₂Na₂O₆

Structure: (HO)₂C(COONa)₂

CAS Number: 31635-99-1

This guide will focus on the characterization of the hydrated form, disodium dihydroxymalonate.

Spectroscopic Data

Quantitative spectroscopic data for disodium dihydroxymalonate is not widely published in publicly accessible literature. The following tables summarize the expected and, where available, reported spectral characteristics based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Disodium Dihydroxymalonate

Carbon Atom	Expected Chemical Shift (ppm) in D₂O	Notes
Carboxylate (C=O)	170 - 185	The chemical shift is influenced by the ionic nature of the carboxylate group.
Central Carbon (C(OH)2)	90 - 100	The geminal diol carbon is expected to be significantly shielded compared to a carbonyl carbon.

Note: No publicly available experimental ¹³C NMR spectrum with assigned peaks for disodium dihydroxymalonate could be located. The expected chemical shifts are based on data for other



sodium carboxylates and dihydroxy compounds.

¹H NMR Spectroscopy: Due to the absence of non-exchangeable protons in the structure of disodium dihydroxymalonate, a standard ¹H NMR spectrum in D₂O is not expected to show any signals corresponding to the analyte. The protons of the hydroxyl groups will exchange with the deuterium of the solvent.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands for Disodium Dihydroxymalonate

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Hydroxyl)	3500 - 3200	Broad, Strong	Characteristic of the geminal diol and any water of hydration.
C=O Stretch (Asymmetric)	1610 - 1550	Strong	The asymmetric stretching vibration of the carboxylate anion is a key diagnostic peak.[1]
C=O Stretch (Symmetric)	1450 - 1360	Medium	The symmetric stretching vibration of the carboxylate anion.
C-O Stretch	1150 - 1050	Medium	Stretching vibrations of the C-O bonds in the diol and carboxylate groups.

Note: The exact peak positions can be influenced by the solid-state packing and hydration state of the sample.



Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Disodium Dihydroxymalonate

lon	Expected m/z	Ionization Mode	Notes
[M - 2Na + H] ⁻	135.00	ESI (-)	The singly charged anion of dihydroxymalonic acid.
[M - Na] ⁻	157.98	ESI (-)	The monosodium salt anion.
[M + Na]+	202.95	ESI (+)	Formation of sodium adducts is common for sodium salts.

Note: Electrospray ionization (ESI) is the most suitable technique. The observed ions and their relative intensities can vary significantly depending on the experimental conditions, such as solvent and cone voltage. Fragmentation in tandem MS (MS/MS) experiments would likely involve the loss of water and carbon dioxide.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain a ¹³C NMR spectrum of disodium dihydroxymalonate.

Materials:

- Disodium dihydroxymalonate sample
- Deuterium oxide (D₂O, 99.9 atom % D)
- NMR tubes (5 mm)



NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 20-50 mg of disodium dihydroxymalonate in 0.6 mL of D₂O in a clean, dry vial. Vortex briefly to ensure complete dissolution.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the D₂O signal.
 - Shim the magnetic field to achieve optimal resolution.
- Acquisition of ¹³C Spectrum:
 - Set the spectrometer to the ¹³C nucleus frequency.
 - Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration and instrument sensitivity).
 - A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis of carboxylate carbons.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Reference the spectrum. If an internal standard is not used, the residual HDO signal in the ¹H spectrum can be used to indirectly reference the ¹³C spectrum, or the spectrometer's



lock signal can be used for calibration.[2]

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an ATR-FTIR spectrum of solid disodium dihydroxymalonate.

Materials:

- Disodium dihydroxymalonate sample (solid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)
- Spatula
- Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Sample Application: Place a small amount of the solid disodium dihydroxymalonate sample onto the center of the ATR crystal using a clean spatula.
- Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
- Spectrum Acquisition:
 - Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
 - The spectral range should be at least 4000-400 cm^{−1}.
- Data Processing:



- The software will automatically subtract the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks.
- Cleaning: Clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe after the measurement.

Mass Spectrometry Protocol

Objective: To obtain an ESI mass spectrum of disodium dihydroxymalonate.

Materials:

- · Disodium dihydroxymalonate sample
- · HPLC-grade methanol or water
- Mass spectrometer with an electrospray ionization (ESI) source
- Syringe pump and syringe

Procedure:

- Sample Preparation: Prepare a dilute solution of disodium dihydroxymalonate (e.g., 1-10 μg/mL) in a suitable solvent such as 50:50 methanol:water.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source to either positive or negative ion mode. For this compound, negative
 ion mode is likely to be more informative for the parent molecule, while positive mode will
 show sodium adducts.
- Sample Infusion:



- Load the sample solution into a syringe and place it in the syringe pump.
- Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 μL/min).
- Spectrum Acquisition:
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to obtain a stable and strong signal.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the m/z values of the major ions in the spectrum.
 - Compare the observed m/z values with the expected values for the deprotonated molecule and its adducts.

Visualization of Metabolic Context

Mesoxalic acid (the parent acid of **disodium mesoxalate**) is involved in glyoxylate and dicarboxylate metabolism. The following diagram illustrates its relationship with other key metabolites.[3]

Caption: Metabolic relationships of mesoxalic acid in the context of glyoxylate metabolism.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of **disodium mesoxalate**.

Caption: General workflow for the spectroscopic characterization of **disodium mesoxalate**.

Conclusion

The spectroscopic characterization of **disodium mesoxalate** is centered on its stable hydrated form, disodium dihydroxymalonate. While comprehensive, publicly available spectral data is limited, this guide provides the expected spectroscopic features based on its chemical structure



and data from analogous compounds. The detailed experimental protocols herein offer a robust framework for researchers to obtain high-quality spectroscopic data for this compound, facilitating its identification and use in various scientific applications. The provided diagrams offer a clear visualization of its metabolic context and a logical workflow for its analysis.

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